molecular formula C19H20N2O3S2 B2729200 Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 53162-41-7

Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2729200
CAS No.: 53162-41-7
M. Wt: 388.5
InChI Key: NYYMFKPBLSKASM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a benzoylthiourea group at position 2 and an ethyl ester at position 2. This structure combines a lipophilic tetrahydrobenzo[b]thiophene scaffold with a polar thiourea moiety, making it a versatile candidate for medicinal chemistry applications.

Properties

IUPAC Name

ethyl 2-(benzoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-2-24-18(23)15-13-10-6-7-11-14(13)26-17(15)21-19(25)20-16(22)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYMFKPBLSKASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves multiple steps. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another approach involves the aryne reaction with alkynyl sulfides, which provides a one-step synthesis of benzo[b]thiophenes . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Cyclization Reactions

Compound 2 undergoes cyclization to form thieno[2,3-d]pyrimidin-4(3H)-one derivatives under alkaline conditions:

  • Product 3 : 8-Tetrahydrobenzo thieno[2,3-d]pyrimidin-4(3H)-one .

    • Reaction : Heating Compound 2 in ethanol with sodium hydroxide.

    • Yield : 79% .

    • ¹H NMR (DMSO-D6, δ ppm) : 5.96 (NH), 3.13 (SH), 2.89–2.75 (CH₂), 1.75–1.60 (CH₂) .

ParameterValue
M.P. 238–240°C
MS (m/z) M-2 236 (5%)
IR (C=S stretch) 1650 cm⁻¹

Nucleophilic Substitution and Functionalization

Compound 2 participates in nucleophilic substitution reactions to introduce carbohydrate moieties:

  • Reaction with (2R,3R,5R,6R)-2-(acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate :

    • Conditions : NaH in DMF, room temperature .

    • Product 5 : Glycosylated derivative with 70% yield .

    • Deprotection : Methanol/TEA/water yields Product 6 (90% yield) .

DerivativeFunctional Group IntroducedKey Spectral Features (¹H NMR)
5 Acetylated pyranδ 5.40 (d, OH), 4.55–4.35 (CH₂)
6 Free hydroxyl groupsδ 6.05 (NH), 5.41 (d, OH), 4.47–4.35 (CH₂)

Biological Activity Context

Derivatives of Compound 2 exhibit significant cytotoxic activity:

  • In vitro Testing : Against MCF-7 (breast cancer), HepG-2 (liver cancer), and PC-3 (prostate cancer) cell lines via MTT assay .

  • IC₅₀ Values : Ranged from 23.2 to 95.9 µM, with compound 4 (acyl derivative) showing 26.86% apoptosis induction in MCF-7 cells .

Comparative Reaction Pathways

The reactivity of Compound 2 is benchmarked against structurally similar derivatives:

Reaction TypeReagentProduct ClassYield (%)
Cyclization NaOH/EtOHPyrimidinone79
Glycosylation Brominated pyran + NaH/DMFCarbohydrate conjugate70
Deprotection TEA/MeOH/H₂OHydroxyl-rich derivative90

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key areas of interest include:

  • Antioxidant Activity : Studies have shown that derivatives of tetrahydrobenzo[b]thiophene possess significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Properties : Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has demonstrated antibacterial activity against various strains, indicating its potential as an antimicrobial agent .
  • Anticancer Potential : Research indicates that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms. The specific interactions of this compound with cellular pathways are under investigation .

Case Studies and Research Findings

  • Antioxidant Evaluation :
    • A study evaluated the antioxidant capacity of various tetrahydrobenzo[b]thiophene derivatives including this compound. Results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls .
  • Antimicrobial Testing :
    • In vitro tests were conducted to assess the antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound showed notable zones of inhibition, suggesting effective antimicrobial properties .
  • Cancer Cell Studies :
    • Research involving human cancer cell lines demonstrated that this compound inhibited cell growth significantly at micromolar concentrations. Further mechanistic studies are ongoing to elucidate specific pathways involved in this effect .

Mechanism of Action

The mechanism of action of ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The thiophene ring system allows the compound to participate in electron transfer processes, making it effective in modulating biochemical pathways. It can activate or inhibit enzymes, block receptors, and alter cellular signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities
Compound Name Substituent at Position 2 Functional Group at Position 3 Key Structural Features Reference
Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Target Compound) 3-Benzoylthiourea Ethyl ester Benzoylthiourea (electron-withdrawing), ethyl ester for lipophilicity
2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (ZJ001) 3-Benzoylthiourea Carboxylic acid Free carboxylic acid enhances polarity; potential for direct target interaction
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S8) Benzylideneamino (p-bromo substituent) Ethyl ester Electron-withdrawing p-Br group enhances anticancer activity
Ethyl 2-(3-(2-chloroethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Urea (2-chloroethyl) Ethyl ester Urea group instead of thiourea; chloroethyl side chain for alkylation potential
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Cyanoacetamido Ethyl ester Cyano group introduces strong electron-withdrawing effects

Key Observations :

  • Thiourea vs.
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves lipophilicity (predicted logP ~3.3) compared to ZJ001’s carboxylic acid (higher polarity), favoring cellular uptake .
  • Substituent Effects : Electron-withdrawing groups (e.g., p-Br in S8) enhance bioactivity by stabilizing charge-transfer interactions in target binding .

Key Findings :

  • Anticancer Activity : S8’s p-bromo substitution correlates with improved cytotoxicity, suggesting halogenation enhances DNA intercalation or enzyme inhibition .
  • Metabolic Regulation : The target compound’s benzoylthiourea group likely disrupts SREBP-1c’s transcriptional activity, reducing lipid biosynthesis .

SAR Insights :

  • Thiourea Necessity : The thiourea group is critical for SREBP-1c inhibition, as urea analogs (e.g., ) lack this activity .
  • Ester Flexibility : Ethyl esters are preferred for synthetic accessibility and metabolic stability compared to methyl esters .
  • Aromatic Substitutions : Electron-withdrawing groups (e.g., Br, CN) improve bioactivity by modulating electronic and steric interactions .

Physical and Chemical Properties

Table 3: Predicted Physicochemical Properties
Compound Name Molecular Weight Predicted logP Topological Polar Surface Area (Ų) Water Solubility (mg/mL) Reference
This compound 401.49 3.5–4.0 105.6 <0.1
ZJ001 (carboxylic acid analog) 359.41 2.8–3.2 115.3 0.5–1.0
Ethyl 2-(3-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 359.44 3.3 80.6 0.2

Note: The target compound’s higher logP (3.5–4.0) suggests superior membrane permeability over ZJ001, aligning with prodrug design principles .

Biological Activity

Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes research findings related to its synthesis, biological properties, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves a multistep process:

  • Starting Materials : The synthesis often begins with ethyl cyanoacetate and various thiourea derivatives.
  • Reactions : The compound is formed through reactions involving acylation and cyclization processes. For instance, the reaction of ethyl isothiocyanate with the amino-ester leads to the formation of thiourea derivatives, which are then cyclized to yield the target compound .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays:

  • DPPH Scavenging : The compound exhibits significant free radical scavenging ability against DPPH radicals.
  • Nitric Oxide Scavenging : It also shows efficacy in scavenging nitric oxide radicals.
  • Lipid Peroxidation Inhibition : The compound has demonstrated the ability to inhibit iron-induced lipid peroxidation .

Antibacterial Activity

The antibacterial properties of this compound have been tested against several bacterial strains:

  • Tested Strains : The compound has shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Zone of Inhibition : The diameter of inhibition zones was measured to assess antibacterial efficacy. Results indicated that higher concentrations resulted in larger zones of inhibition .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Study on Anticancer Activity : Research has indicated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of microtubule dynamics, which is critical for cell division .
  • In Vivo Studies : Animal studies have suggested that this compound may possess anti-inflammatory properties, further supporting its potential therapeutic applications in treating inflammatory diseases .

Data Summary Table

Biological ActivityMethodologyResults
Antioxidant ActivityDPPH ScavengingSignificant scavenging observed
Nitric Oxide ScavengingEffective in reducing nitric oxide
Lipid Peroxidation InhibitionInhibited lipid peroxidation
Antibacterial ActivityZone of Inhibition MeasurementEffective against S. aureus and E. coli
Anticancer ActivityCell Proliferation AssaysInduced apoptosis in cancer cells

Q & A

(Basic) What are the standard synthetic protocols for Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

Methodological Answer:
The compound is synthesized via a two-step approach:

Precursor Preparation : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is prepared by heating ethyl 2-amino derivatives in ethanol with NaOH (70°C, 6 hours), followed by acidification with HCl to precipitate the product .

Thioureido Functionalization : The amino precursor reacts with benzoyl isothiocyanate under reflux in anhydrous toluene (3–6 hours, 112°C), yielding the target compound after purification via filtration and recrystallization .
Key Data : Typical yields range from 66% to 85%, confirmed by 1^1H NMR (e.g., δ 6.03 ppm for NH2_2) and IR (C=O at ~1700 cm1^{-1}) .

(Advanced) How do structural modifications of the thioureido group influence anticancer activity?

Methodological Answer:
Substituents on the thioureido moiety significantly impact bioactivity:

  • Allyl/Thiazole Derivatives : Condensation with chloroacetic acid or diethyl malonate introduces pyrimidine/thiazole moieties, enhancing cytotoxicity against HCT-116 colon cancer cells (IC50_{50} values: 2.1–8.7 µM) .
  • Benzylidene/Para-Tolyl Groups : These modifications improve membrane permeability and target binding, as seen in compounds like 7b and 10a , which show 85% inhibition at 10 µM .
    Data Contradiction Note : Activity varies with substituent polarity; hydrophobic groups (e.g., lauroyl in ) may reduce solubility, requiring optimization of solvent systems .

(Basic) What analytical techniques confirm the compound’s structural integrity post-synthesis?

Methodological Answer:
Standard characterization includes:

Spectroscopy :

  • 1^1H/13^{13}C NMR: Aromatic protons (δ 6.0–7.5 ppm) and ester carbonyls (δ 165–170 ppm) .
  • IR: NH stretches (~3300 cm1^{-1}), C=O (1700–1750 cm1^{-1}) .

Chromatography : HPLC (MeCN:H2_2O gradients) ensures >98% purity .

Mass Spectrometry : HRMS confirms molecular weight (e.g., C16_{16}H19_{19}N3_{3}O4_{4}S2_{2} for EU1794-4, [M+H]+^+: 382.09) .

(Advanced) How can researchers reconcile discrepancies in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

Methodological Answer:
Discrepancies arise due to:

Assay Conditions :

  • Anticancer studies (e.g., HCT-116) use MTT assays in RPMI media , while neuroprotective studies (e.g., NMDAR modulation) employ electrophysiology (single-channel recordings) .

Structural Variants :

  • EU1794-4 (iminothiazolidinone substituent) reduces Ca2+^{2+} permeability in NMDARs but lacks antitumor activity, unlike allylthioureido derivatives .

Dosage : Neuroprotective effects are submaximal (IC50_{50} ~15 µM) , whereas anticancer activity requires higher concentrations (10–50 µM) .

(Advanced) What strategies optimize the compound’s derivatives for neuroprotective applications?

Methodological Answer:
Key design considerations include:

Substituent Engineering :

  • Iminothiazolidinone Rings : Enhance voltage-independent NMDAR inhibition (e.g., EU1794-4 reduces single-channel conductance by 40%) .
  • Methyl/Isopropyl Esters : Improve blood-brain barrier permeability (e.g., EU1794-19 shows 2-fold higher CNS bioavailability than ethyl esters) .

Mechanistic Validation :

  • Use patch-clamp electrophysiology to quantify Ca2+^{2+} permeability changes (e.g., 30% reduction in EU1794-4-treated neurons) .

(Basic) How are impurities removed during synthesis?

Methodological Answer:
Purification protocols involve:

Acid-Base Extraction : Aqueous NaOH washes remove unreacted precursors, followed by HCl precipitation .

Recrystallization : Ethanol/MeOH mixtures yield high-purity crystals (melting point: 205–208°C) .

Chromatography : Reverse-phase HPLC (C18 columns, MeCN:H2_2O) resolves thioureido derivatives from byproducts .

(Advanced) How does the compound serve as a building block for heterocyclic systems?

Methodological Answer:
The thioureido group undergoes cyclocondensation with:

Chloroacetic Acid/Diethyl Malonate : Forms pyrimidine rings (e.g., compound 7b , 66% yield) .

Ninhydrin/Epoxyquinones : Generates fused thiazoles (e.g., compound 12 , IC50_{50} 4.2 µM) .

Lauroyl Isothiocyanate : Produces antimicrobial thieno-pyrimidines (MIC: 8–32 µg/mL against S. aureus) .

(Basic) What are the stability considerations for this compound?

Methodological Answer:

  • Storage : Anhydrous conditions (desiccated, -20°C) prevent hydrolysis of the ester group.
  • pH Sensitivity : Degrades in strong acids/bases; stable in neutral ethanol (TGA decomposition >200°C) .

(Advanced) What computational tools predict the compound’s bioactivity?

Methodological Answer:

  • Docking Studies (AutoDock Vina) : Predict binding to NMDAR GluN2B subunits (ΔG: -9.2 kcal/mol) .
  • QSAR Models : Correlate thioureido substituent logP values with anticancer activity (R2^2 = 0.89) .

(Advanced) How do researchers validate target engagement in cellular assays?

Methodological Answer:

Fluorescence Polarization : Competes with FITC-labeled ligands for NMDAR binding (Kd_d: 12 nM) .

Western Blotting : Measures caspase-3 activation in cancer cells (e.g., 3-fold increase at 10 µM) .

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